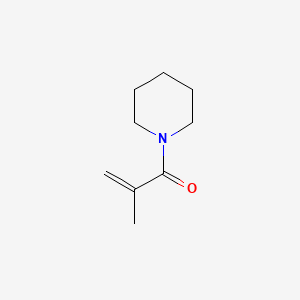
n-Methacryloylpiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-Methacryloylpiperidine is an organic compound with the molecular formula C9H15NO. It is a derivative of piperidine, a six-membered heterocyclic amine, and methacrylic acid. This compound is known for its applications in polymer chemistry and materials science due to its ability to form polymers with unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
n-Methacryloylpiperidine can be synthesized through the reaction of methacryloyl chloride with piperidine. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction is carried out in an inert solvent like dichloromethane under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. Continuous flow processes are often employed to enhance efficiency and control over reaction parameters. These methods ensure consistent product quality and minimize the formation of unwanted byproducts.
Analyse Chemischer Reaktionen
Types of Reactions
n-Methacryloylpiperidine undergoes various chemical reactions, including:
Polymerization: It can polymerize to form homopolymers or copolymers with other monomers.
Substitution Reactions: The piperidine ring can undergo substitution reactions with electrophiles.
Addition Reactions: The methacryloyl group can participate in addition reactions with nucleophiles.
Common Reagents and Conditions
Polymerization: Initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide are used under thermal or photochemical conditions.
Substitution Reactions: Electrophiles such as alkyl halides or acyl chlorides are used in the presence of a base.
Addition Reactions: Nucleophiles like amines or thiols can add to the methacryloyl group under mild conditions.
Major Products Formed
Polymerization: Polymers with varying molecular weights and properties.
Substitution Reactions: Substituted piperidine derivatives.
Addition Reactions: Adducts with functional groups attached to the methacryloyl moiety.
Wissenschaftliche Forschungsanwendungen
n-Methacryloylpiperidine has diverse applications in scientific research:
Polymer Chemistry: Used as a monomer for synthesizing polymers with specific properties.
Biomedicine: Investigated for drug delivery systems due to its ability to form biocompatible polymers.
Materials Science: Utilized in the development of advanced materials with tailored mechanical and chemical properties.
Industrial Applications: Employed in coatings, adhesives, and sealants for its excellent adhesion and durability.
Wirkmechanismus
The mechanism of action of n-Methacryloylpiperidine in polymerization involves the initiation, propagation, and termination steps typical of free radical polymerization. The methacryloyl group undergoes radical initiation, leading to the formation of polymer chains. In biological applications, the piperidine ring can interact with biological targets, potentially influencing cellular processes through binding interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methacryloyl chloride: A precursor in the synthesis of n-Methacryloylpiperidine.
Piperidine: The parent compound, widely used in organic synthesis.
N-Methylpiperidine: A similar compound with a methyl group instead of the methacryloyl group.
Uniqueness
This compound is unique due to its dual functionality, combining the reactivity of the methacryloyl group with the structural versatility of the piperidine ring. This combination allows for the synthesis of polymers with unique properties and applications in various fields.
Eigenschaften
CAS-Nummer |
13886-05-0 |
|---|---|
Molekularformel |
C9H15NO |
Molekulargewicht |
153.22 g/mol |
IUPAC-Name |
2-methyl-1-piperidin-1-ylprop-2-en-1-one |
InChI |
InChI=1S/C9H15NO/c1-8(2)9(11)10-6-4-3-5-7-10/h1,3-7H2,2H3 |
InChI-Schlüssel |
RASDUGQQSMMINZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(=O)N1CCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



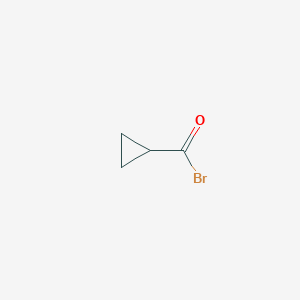
![4-[2-(1,3-Thiazol-2-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14712174.png)
![5-[2-Bromo-1-(prop-2-en-1-yloxy)propyl]-1,3-benzodioxole](/img/structure/B14712178.png)
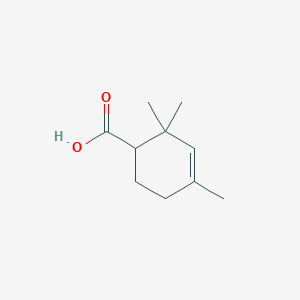
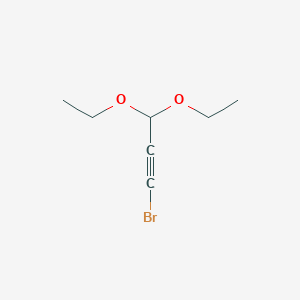
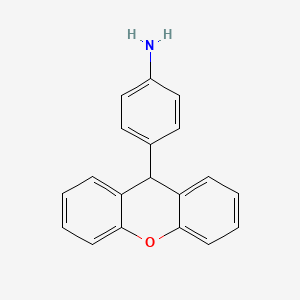
![17-Hydroxy-5,13-dimethyl-1,2,4,6,7,8,9,10,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14712207.png)
![(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-methylene-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B14712216.png)
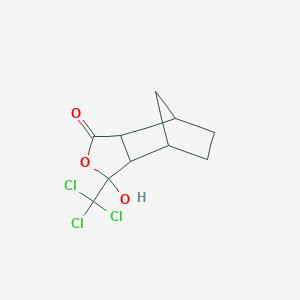
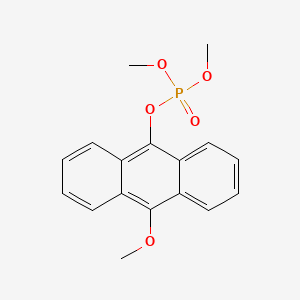
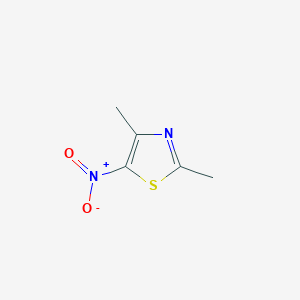
![Phosphonic acid, [(phenylamino)-2-pyridinylmethyl]-, diethyl ester](/img/structure/B14712244.png)

